8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound belonging to the benzoxazine family. This compound features a bromine atom at the 8th position and a methyl group at the 2nd position, contributing to its unique chemical properties. The chemical structure includes a fused benzene and oxazine ring, which is significant in medicinal chemistry for its potential therapeutic applications, particularly in anticancer and antimicrobial drug development.
The compound is classified as a substituted benzoxazine derivative. Benzoxazines are known for their diverse biological activities and are often utilized as building blocks in the synthesis of various pharmaceuticals. The presence of the bromine and methyl substituents enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis .
The synthesis of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base like sodium bicarbonate. The reaction proceeds through several key steps:
In industrial applications, this process may be scaled up using batch reactors under controlled conditions, followed by purification techniques such as recrystallization or chromatography to achieve high purity levels .
The molecular formula of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is C10H10BrN O2. It has a molecular weight of approximately 253.09 g/mol. The structural representation showcases:
The compound's three-dimensional structure can be visualized using molecular modeling software, revealing its spatial arrangement that influences its reactivity and interaction with biological targets .
8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can participate in several types of chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions utilized, allowing for a wide array of substituted benzoxazine derivatives .
The mechanism of action for 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets within biological systems. Upon binding to enzymes or receptors, the compound can modulate biochemical pathways through inhibition or activation processes. This interaction is crucial for its potential applications in medicinal chemistry, particularly in developing anticancer and antimicrobial agents .
The compound exhibits typical physical properties associated with heterocyclic compounds:
Key chemical properties include:
These properties are essential for understanding how the compound behaves under various experimental conditions .
8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several notable applications in scientific research:
The compound 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 868371-91-9, CID: 67267324) represents a strategically substituted derivative within the 1,4-benzoxazin-3-one heterocyclic system [1] [2]. Its core structure integrates a partially saturated six-membered ring containing both oxygen and nitrogen atoms fused to a benzene ring, with distinct modifications: a bromine atom at the 8-position and a methyl group at the 2-position (often interchangeable with 4-methyl in tautomeric representations) [3] [8]. This molecular architecture positions it as a high-value scaffold in medicinal chemistry, leveraging the inherent versatility of the benzoxazinone core while incorporating halogen-driven bioactivity enhancements.
The 1,4-benzoxazin-3-one scaffold has emerged as a privileged structure in drug design due to its synthetic accessibility, structural diversity, and broad-spectrum biological activities. Early research exploited its capacity to mimic peptide motifs, particularly in cardiovascular and neurological therapeutics. A landmark application involved its use as a template for fibrinogen receptor antagonists targeting the glycoprotein IIb/IIIa (GPIIb/IIIa) integrin receptor, a critical mediator of platelet aggregation in arterial thrombosis. Researchers systematically modified the 2- and 6-positions of the 2H-1,4-benzoxazin-3(4H)-one core to spatially align carboxylate and benzamidine groups, mimicking the Arg-Gly-Asp (RGD) sequence of fibrinogen. This yielded potent antiplatelet candidates, though clinical translation faced challenges due to paradoxical pharmacokinetics where ester prodrugs often outperformed free acids in ex vivo assays [4].
Beyond anticoagulation, benzoxazinones have shown significant promise in treating neurodegenerative and neuropsychiatric disorders. Their planar, heteroaromatic structure enables interactions with diverse central nervous system (CNS) targets:
Table 1: Key Therapeutic Applications of 1,4-Benzoxazin-3-one Derivatives
Biological Target | Lead Compound | Activity/IC₅₀ | Therapeutic Area |
---|---|---|---|
GPIIb/IIIa integrin | Roxifiban analog | Fibrinogen displacement | Antithrombotic [4] |
Dopamine D₂ receptor | Smid-45c | Antagonism + SSRI | Depression [6] |
Acetylcholinesterase | Claudio-7d | Ki = 20.2 ± 0.9 μM | Alzheimer’s [6] |
Microglial inflammation | e16 (triazole hybrid) | ↓ IL-1β, IL-6, TNF-α | Neuroprotection [6] |
PPARα/γ | 78 | Dual agonist | Diabetes [10] |
Synthetic methodologies have evolved alongside biological evaluations. Early routes relied on O-alkylation of 2-aminophenols followed by cyclization, while modern approaches employ solvent-free mechanochemistry or electrochemical methods to improve sustainability and yields [9] [10]. For example, zirconyl chloride-catalyzed three-component condensations enable efficient assembly of naphthoxazine derivatives under grinding conditions [9].
Bromination of the benzoxazine scaffold, particularly at the 6-, 7-, or 8-positions, is a strategic maneuver to enhance both physicochemical properties and target engagement. Bromine serves as:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1